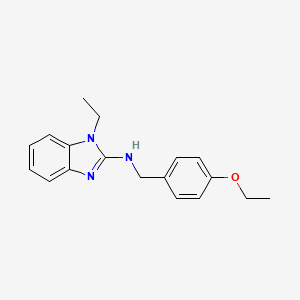![molecular formula C12H14F3N3OS B5858364 N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase that plays a critical role in signal transduction pathways.
Mecanismo De Acción
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea works by inhibiting the activity of JAK2, a tyrosine kinase that plays a critical role in signal transduction pathways. JAK2 is involved in the activation of various downstream signaling pathways, including the STAT pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting JAK2, N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Additionally, N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have immunomodulatory effects and reduce the severity of autoimmune diseases such as multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea is its selectivity for JAK2. This selectivity allows for the inhibition of JAK2 without affecting other kinases, reducing the risk of off-target effects. Additionally, N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to be effective at low concentrations, making it a useful tool for studying JAK2 signaling pathways.
One of the limitations of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea is its poor solubility in water, which can make it difficult to work with in lab experiments. Additionally, N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have limited stability in aqueous solutions, which can make it difficult to store and use over time.
Direcciones Futuras
There are a number of future directions for the study of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea. One potential area of research is the development of more potent and selective JAK2 inhibitors based on the structure of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea. Additionally, further research is needed to better understand the mechanism of action of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea and its effects on downstream signaling pathways. Finally, there is a need for more research on the potential therapeutic applications of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea in various diseases, including cancer, inflammation, and autoimmune disorders.
Métodos De Síntesis
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine to form 2-(4-morpholinyl)benzoic acid. The resulting compound is then reacted with 2-(trifluoromethyl)phenyl isothiocyanate to form N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea.
Aplicaciones Científicas De Investigación
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Additionally, N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have immunomodulatory effects and reduce the severity of autoimmune diseases such as multiple sclerosis.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3OS/c13-12(14,15)9-3-1-2-4-10(9)16-11(20)17-18-5-7-19-8-6-18/h1-4H,5-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCYDFYUATPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-[2-(trifluoromethyl)phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)
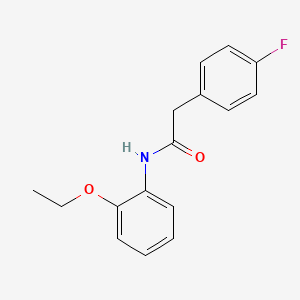
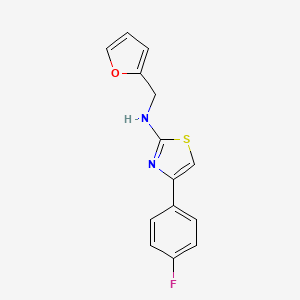
![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)
![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)
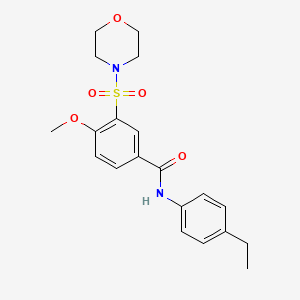
![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)
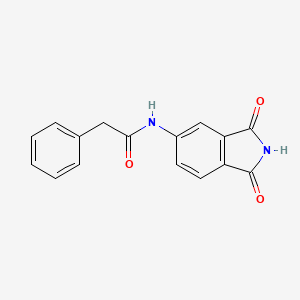
![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)
